molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 337919-65-0

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1351145
CAS RN: 337919-65-0
M. Wt: 308.68 g/mol
InChI Key: GBLCZMUANRHJIZ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as 1-C5TFP, is an organic compound belonging to the piperidine family of compounds. It is a colorless solid that is soluble in organic solvents and is used in various scientific and industrial applications. 1-C5TFP has been studied for its potential use in drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis of CNS Acting Drugs

Research indicates that heterocycles, such as piperidine derivatives, are critical in synthesizing compounds with potential CNS activity. These compounds, including 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, can serve as lead molecules due to their structural features, offering a route to develop novel drugs with minimized adverse effects like addiction and tolerance commonly associated with many CNS drugs (Saganuwan, 2017).

Environmental Chemistry and Toxicology

The fluorinated structure of compounds like this compound has drawn attention in studies related to perfluorinated acids (PFCAs) and their bioaccumulation and environmental persistence. Research comparing regulatory criteria and persistent lipophilic compounds has highlighted the complexity of PFCA bioaccumulation and the need for further investigation into compounds with fluorinated carbon chains, suggesting an area where this compound could provide valuable insights (Conder et al., 2008).

Moreover, the transition to fluorinated alternatives for long-chain PFCAs and PFSAs has been ongoing, with research indicating over 20 fluorinated substances applied across various industries. The environmental release, persistence, and human and biota exposure of these alternatives, including those similar to this compound, are under scrutiny, highlighting the need for comprehensive risk assessment and management strategies (Wang et al., 2013).

Biochemical Analysis

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . This inhibition occurs through the binding of the compound to the active site of PPTase, thereby preventing the enzyme from catalyzing its normal biochemical reactions. Additionally, the compound’s interaction with PPTase leads to the attenuation of secondary metabolism in bacteria, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound has been observed to inhibit growth by targeting PPTase, which is crucial for the synthesis of essential biomolecules . This inhibition disrupts cell signaling pathways and gene expression, leading to a reduction in bacterial virulence and proliferation. Furthermore, the compound’s impact on cellular metabolism is evident from its ability to interfere with the production of secondary metabolites, which are vital for bacterial survival and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PPTase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme. Additionally, the compound’s carboxylic acid group plays a role in stabilizing the enzyme-inhibitor complex, further contributing to its inhibitory effects . The inhibition of PPTase by the compound leads to downstream effects on gene expression and metabolic pathways, ultimately resulting in reduced bacterial viability and virulence .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on bacterial growth were sustained over extended periods, indicating its potential for long-term applications in antimicrobial therapies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, including growth inhibition and potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications to minimize adverse effects while maximizing its antimicrobial efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PPTase. The inhibition of PPTase by the compound disrupts the synthesis of essential biomolecules, leading to alterations in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as PPTase . Additionally, the compound may interact with specific transporters or binding proteins that modulate its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular components. The compound’s ability to inhibit PPTase suggests that it localizes to regions of the cell where this enzyme is active, such as the cytoplasm . Additionally, the compound’s chemical structure may include targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCZMUANRHJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382370
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337919-65-0
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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